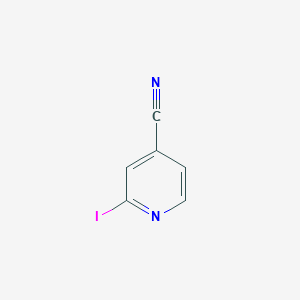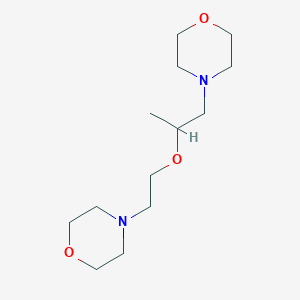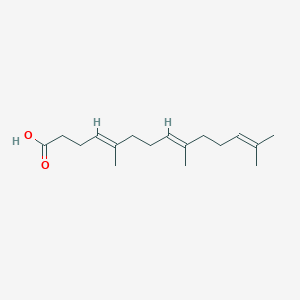
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid, also known as TMDD, is a naturally occurring unsaturated fatty acid found in various plant species. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of immune responses, and the inhibition of tumor growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be easily incorporated into various formulations. However, one limitation is the lack of standardized protocols for its use, which can lead to variability in results.
Orientations Futures
There are several potential future directions for (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid research, including the development of novel formulations for its delivery, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid in different disease models.
Conclusion
In conclusion, (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is a promising natural compound with potential therapeutic applications in various fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. Future studies are needed to fully understand its mechanism of action and to determine its optimal use in different disease models.
Méthodes De Synthèse
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most common method is the chemical synthesis, which involves the reaction of 3-methyl-1,5-hexadiene with 2-methyl-1,3-butadiene in the presence of a catalyst.
Applications De Recherche Scientifique
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neurology. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
6040-06-8 |
|---|---|
Nom du produit |
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid |
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10+,16-12+ |
Clé InChI |
VOKDWPMRYSKGTB-NCZFFCEISA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Synonymes |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



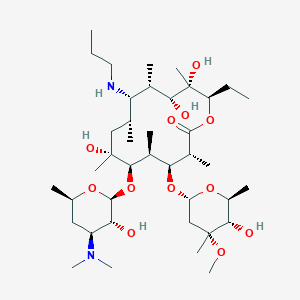


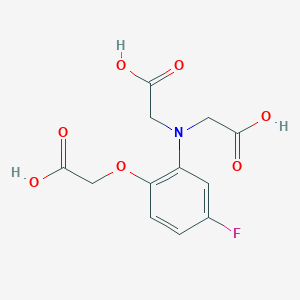
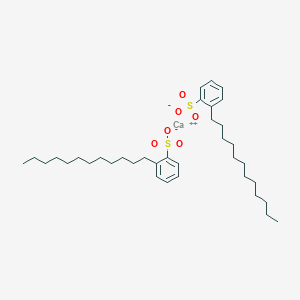
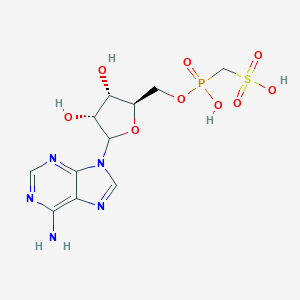
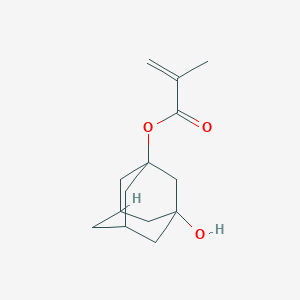
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
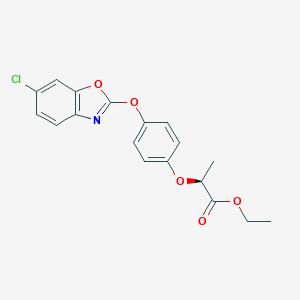
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
